molecular formula C7H4ClNOS B2579278 7-Chlorothieno[3,2-c]pyridin-4(5H)-one CAS No. 29079-93-4

7-Chlorothieno[3,2-c]pyridin-4(5H)-one

Cat. No.: B2579278
CAS No.: 29079-93-4
M. Wt: 185.63
InChI Key: UXAIBZJDLXCTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro- is a chemical compound. It is a derivative of thieno[3,2-c]pyridin-4(5H)-one . Thieno[3,2-c]pyridin-4(5H)-one derivatives are often used as intermediates in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro- involves several steps. One approach involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .


Molecular Structure Analysis

The molecular structure of Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro- is complex. The compound is a bicyclic heteroaromatic motif with a hydrogen bond donor–acceptor hinge binder motif . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .


Chemical Reactions Analysis

Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro- can undergo various chemical reactions. For instance, it can be used as a starting point for the development of kinase inhibitors . The compound can also interact with the hinge region of kinase proteins .


Physical and Chemical Properties Analysis

The physical and chemical properties of Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro- include its melting point and infrared (IR) spectrum . The compound has a melting point of 210°C . Its IR spectrum shows peaks at 1588 (C=N) and 1628 (C=O) .

Scientific Research Applications

Synthesis and Chemical Properties

Thieno[3,2-c]pyridin-4(5H)-one derivatives have been synthesized through various chemical reactions, showcasing their versatility in organic chemistry. For example, Lawesson's reagent-initiated domino reaction of aminopropenoyl cyclopropanes was employed for an efficient synthesis of substituted 2,3-dihydrothieno[3,2-c]pyridin-4(5H)-ones, highlighting a one-pot route to these compounds with DDQ as an oxidant (Huang et al., 2012). Furthermore, the synthesis of Thieno-Fused Five- and Six-Membered Nitrogen and Oxygen Heterocycles through intramolecular heteroannulation of 4,5-substituted 3-amino or 3-hydroxy 2-functionalized thiophenes illustrates the compound's potential for creating a wide range of heterocyclic structures (Acharya et al., 2017).

Biological Activities

Several studies have focused on the biological activities of thieno[3,2-c]pyridin-4(5H)-one derivatives. For instance, some derivatives have been evaluated for their anticancer activity, with certain compounds displaying potent growth inhibitory activity against human breast adenocarcinoma MCF-7 and colon carcinoma cell line (HCT 116), showcasing the potential therapeutic applications of these compounds (Elansary et al., 2012). Moreover, fluorescence studies on potential antitumor 6-(hetero)arylthieno[3,2-b]pyridine derivatives have been conducted, with compounds demonstrating significant fluorescence properties, suggesting their use in fluorescence imaging and as potential antitumor agents (Carvalho et al., 2013).

Photophysical Properties

The photophysical properties of thieno[3,2-c]pyridin-4(5H)-one derivatives have also been explored, indicating their potential in material science. The Substituent Effect on Absorption and Fluorescence Properties of Thieno[3, 2-c]Pyridine Derivatives study revealed that substituents have a significant impact on the fluorescence properties of these compounds, which could be beneficial in the development of new fluorescent materials (Chavan et al., 2017).

Future Directions

The future directions for research on Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro- could include further exploration of its potential as a starting point for the development of kinase inhibitors . Additionally, more research could be done to fully understand its mechanism of action .

Properties

IUPAC Name

7-chloro-5H-thieno[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAIBZJDLXCTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.